REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH:5]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Br:17])[C:12]=1[CH2:18][CH3:19])[C:6](OCC)=[O:7])C.[BH4-].[Na+].O>CO>[Br:17][C:13]1[C:12]([CH2:18][CH3:19])=[C:11]([CH:5]([CH2:6][OH:7])[CH2:4][OH:3])[CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
2-(3-bromo-2-ethyl-phenyl)-malonic acid diethyl ester
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C1=C(C(=CC=C1)Br)CC)=O
|
Name
|
|
Quantity
|
14.33 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 12 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The organic layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1)C(CO)CO)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |